molecular formula C16H18O4 B11846557 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one CAS No. 62036-44-6

2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one

Cat. No.: B11846557
CAS No.: 62036-44-6
M. Wt: 274.31 g/mol
InChI Key: NNIGXJGFPSRWPB-UHFFFAOYSA-N
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Description

2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: In medicinal chemistry, 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes involved in inflammatory pathways, scavenge free radicals to exert antioxidant effects, and induce apoptosis in cancer cells. The pathways involved include the inhibition of cyclooxygenase enzymes, modulation of reactive oxygen species, and activation of caspases.

Comparison with Similar Compounds

  • 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 5-methyl-7-methoxyisoflavone
  • 4H-1-Benzopyran-4-one derivatives

Comparison: 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its ethyl and propionyl groups contribute to its enhanced lipophilicity and potential for better cellular uptake, making it a promising candidate for further research and development.

Properties

CAS No.

62036-44-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one

InChI

InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3

InChI Key

NNIGXJGFPSRWPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC

Origin of Product

United States

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